An In-Depth Technical Guide to the Synthesis of 2-(2H-Benzotriazol-2-yl)-4-(tert-butyl)-6-(sec-butyl)phenol
An In-Depth Technical Guide to the Synthesis of 2-(2H-Benzotriazol-2-yl)-4-(tert-butyl)-6-(sec-butyl)phenol
Introduction
2-(2H-Benzotriazol-2-yl)-4-(tert-butyl)-6-(sec-butyl)phenol, commercially known as a member of the Tinuvin 300 series (e.g., UV-350), is a high-performance ultraviolet (UV) light absorber.[1][] It belongs to the hydroxyphenyl benzotriazole class of UV stabilizers, which are critical additives in polymers, coatings, and other organic materials to prevent degradation from UV radiation.[3][4] The efficacy of these compounds stems from their unique chemical structure, which allows for the efficient dissipation of absorbed UV energy as heat through a photochemically stable process known as Excited-State Intramolecular Proton Transfer (ESIPT).[3] This guide provides a comprehensive overview of the synthetic pathway for this molecule, detailing the underlying chemical principles, reaction mechanisms, and a representative experimental protocol for its preparation. The synthesis is logically approached as a convergent process, involving the preparation of a specifically substituted phenol intermediate followed by the construction of the benzotriazole moiety.
Retrosynthetic Analysis
A logical retrosynthetic approach to the target molecule involves disconnecting the benzotriazole ring from the phenol. This reveals two primary synthons: the diazonium salt of o-nitroaniline and the sterically hindered phenol, 4-(tert-butyl)-6-(sec-butyl)phenol. The phenol itself can be disconnected further to its fundamental precursors: phenol and the respective alkylating agents.
Caption: Retrosynthetic analysis of the target UV stabilizer.
Part I: Synthesis of the Phenolic Intermediate: 4-(tert-butyl)-6-(sec-butyl)phenol
The synthesis of the asymmetrically substituted phenolic intermediate is a critical first stage. The regioselectivity is controlled through a sequential Friedel-Crafts alkylation of phenol.
Causality of Experimental Choices: The strategy involves two successive alkylation steps. Typically, the bulky tert-butyl group is introduced first. The Friedel-Crafts alkylation of phenol with isobutene (or its equivalent, tert-butanol) using an acid catalyst preferentially yields p-tert-butylphenol due to steric hindrance at the ortho positions. The second alkylation, introducing the sec-butyl group using 1-butene or 2-butene, is then directed to the ortho position of the activated p-substituted phenol. Using an aluminum phenoxide catalyst can enhance ortho-alkylation.[5][6]
Experimental Workflow:
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Step 1: Synthesis of 4-(tert-butyl)phenol: Phenol is reacted with isobutene or tert-butanol in the presence of a strong acid catalyst, such as sulfuric acid or an acidic ion-exchange resin. The reaction is typically performed at moderate temperatures (60-100 °C). The para-isomer is the major product and can be isolated and purified by distillation or recrystallization.
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Step 2: Synthesis of 4-(tert-butyl)-6-(sec-butyl)phenol: The purified 4-(tert-butyl)phenol is then subjected to a second Friedel-Crafts alkylation using 1-butene. This reaction is often catalyzed by aluminum phenoxide, prepared in situ from aluminum and the parent phenol, to favor alkylation at the ortho position relative to the hydroxyl group.[5] The reaction is conducted under pressure due to the gaseous nature of butene.
Part II: Formation of the Benzotriazole Ring System
This stage constitutes the core of the synthesis, transforming the phenolic intermediate into the final UV absorber through a well-established two-step sequence: azo coupling followed by reductive cyclization.
Step A: Diazotization and Azo Coupling
This step involves the formation of an azo dye intermediate, which contains the N=N linkage that will become part of the triazole ring.
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Mechanism & Rationale : The synthesis begins with the diazotization of o-nitroaniline. This amine is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at a strictly controlled low temperature (0–5 °C).[7] This cold condition is critical because the resulting diazonium salt is unstable and can decompose at higher temperatures, releasing nitrogen gas.[8]
The electrophilic diazonium salt is then immediately reacted with the nucleophilic 4-(tert-butyl)-6-(sec-butyl)phenol. For the coupling to occur efficiently, the reaction medium is adjusted to be slightly alkaline or neutral. This deprotonates the phenol, forming the more strongly nucleophilic phenoxide ion, which then attacks the terminal nitrogen of the diazonium salt in an electrophilic aromatic substitution reaction.[8] The coupling occurs at the electron-rich position ortho to the hydroxyl group and para to the tert-butyl group, yielding the stable azo intermediate, 2-((2-nitrophenyl)diazenyl)-4-(tert-butyl)-6-(sec-butyl)phenol.
Step B: Reductive Cyclization
The final step is the conversion of the azo intermediate into the benzotriazole ring.
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Mechanism & Rationale : This transformation is achieved by reducing the nitro group of the azo intermediate to an amino group (-NH₂). Various reducing agents can be employed, such as sodium dithionite (Na₂S₂O₄), zinc dust in an acidic or alkaline medium, or sodium formaldehyde sulfoxylate (rongalite).[9] Once the nitro group is reduced, the newly formed amino group is perfectly positioned to undergo a spontaneous intramolecular cyclization. It performs a nucleophilic attack on the internal nitrogen atom of the azo linkage, leading to the formation of the five-membered triazole ring and the elimination of a water molecule. This final step creates the thermodynamically stable aromatic benzotriazole system.
Overall Synthesis Workflow
The complete synthetic pathway is a multi-step process requiring careful control of reaction conditions at each stage.
Caption: Overall workflow for the synthesis of the target UV stabilizer.
Detailed Experimental Protocol
The following is a representative, generalized laboratory-scale protocol. Caution: This synthesis involves hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
Part 1: Synthesis of 4-(tert-butyl)-6-(sec-butyl)phenol (This step is often sourced from commercial suppliers. If synthesized, a procedure similar to that described in patents for ortho-alkylation would be followed, involving high pressure and temperature.)
Part 2: Synthesis of 2-(2H-Benzotriazol-2-yl)-4-(tert-butyl)-6-(sec-butyl)phenol
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Diazotization of o-Nitroaniline:
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In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend o-nitroaniline (1.0 eq) in a mixture of water and concentrated hydrochloric acid (3.0 eq).
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Cool the mixture to 0-5 °C in an ice-salt bath.
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Prepare a solution of sodium nitrite (1.05 eq) in cold water. Add this solution dropwise to the o-nitroaniline suspension over 30-60 minutes, ensuring the temperature does not exceed 5 °C.
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Stir the resulting yellow solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
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Azo Coupling:
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In a separate, larger reaction vessel, dissolve 4-(tert-butyl)-6-(sec-butyl)phenol (1.0 eq) in an aqueous sodium hydroxide solution. Cool this solution to 5-10 °C.
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Slowly add the cold diazonium salt solution prepared in the previous step to the alkaline phenol solution. The pH should be maintained in the weakly alkaline range (8-10) by adding more sodium hydroxide solution if necessary.
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A deep red precipitate of the azo intermediate will form. Stir the mixture for 2-3 hours, allowing the temperature to slowly rise to room temperature.
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Filter the solid precipitate, wash thoroughly with water until the washings are neutral, and dry.
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Reductive Cyclization:
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Suspend the dried azo intermediate in a suitable solvent such as ethanol or toluene.
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Add an aqueous solution of a reducing agent, for example, sodium dithionite (2.5-3.0 eq), portion-wise while heating the mixture to reflux (approx. 80-90 °C).
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The red color of the mixture will gradually fade to a pale yellow or light brown. Monitor the reaction by TLC until the azo intermediate is fully consumed.
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After the reaction is complete, cool the mixture. If two phases are present, separate the organic layer. Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification:
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The crude product is typically a solid or viscous oil. Purify by recrystallization from a suitable solvent system, such as ethanol/water or heptane, to yield the final product as a pale yellow crystalline solid.
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Process Parameters and Data Summary
| Step | Key Reactants | Reagents / Catalyst | Solvent | Temperature (°C) | Notes |
| Diazotization | o-Nitroaniline | NaNO₂, HCl | Water | 0 - 5 | Strict temperature control is crucial. |
| Azo Coupling | Diazonium Salt, Substituted Phenol | NaOH | Water | 5 - 15 | Maintain weakly alkaline pH for efficient coupling. |
| Reductive Cyclization | Azo Intermediate | Sodium Dithionite | Ethanol/Toluene | 80 - 90 | Reaction progress is indicated by color change from red to yellow. |
| Purification | Crude Product | - | Ethanol/Heptane | - | Recrystallization yields the purified solid product. |
Conclusion
The synthesis of 2-(2H-Benzotriazol-2-yl)-4-(tert-butyl)-6-(sec-butyl)phenol is a classic example of heterocyclic chemistry applied to the production of industrial performance chemicals. The pathway relies on fundamental organic reactions, including electrophilic aromatic substitution and reduction, to controllably build the complex molecular architecture from readily available starting materials like phenol and o-nitroaniline. The success of the synthesis hinges on the careful control of reaction parameters, particularly temperature during the diazotization step and pH during the azo coupling, to maximize the yield and purity of this highly effective UV stabilizer.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Production of Ultraviolet-Light Stabilizers from Benzotrichloride.
- S.I. Group, Inc. (2003). Processes for the preparation of benzotriazole UV absorbers. Google Patents.
- OFLINK. (n.d.). Comprehensive Guide to Benzotriazole UV Absorbers in Industry.
- ChemicalBook. (n.d.). 2-(2'-Hydroxy-3'-sec-butyl-5'-tert-butylphenyl)benzotriazole.
- PubChem. (n.d.). 4-tert-Butyl-6-sec-butyl-2-(2H-benzotriazol-2-yl)phenol.
- BOC Sciences. (n.d.). 2-(2H-Benzotriazol-2-yl)-4-(tert-butyl)-6-(sec-butyl)phenol.
- Partners in Chemicals. (2023). Liquid Benzotriazole UV absorbers.
- Globe Thesis. (2008). Synthesis Of Polymerizable Benzotriazole Ultraviolet Stabilizers.
- PrepChem.com. (n.d.). Synthesis of o-sec-butylphenol.
- Wikipedia. (n.d.). 2,6-Di-tert-butylphenol.
- Organic Chemistry Portal. (n.d.). Diazotisation.
- LibreTexts. (2012). Diazonium Coupling Reaction of p-Nitrobenzenediazonium sulfate and N,N -Dimethylaniline: Synthesis of p-(4-nitrobenzeneazo).
- Chemguide. (n.d.). some reactions of diazonium ions.
Sources
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Figure 1. Absorption spectra of a 2-(2´-hydroxyaryl)benzotriazole derivative in various solvents, demonstrating the influence of solvent polarity.
